molecular formula C27H48N3O9P B10782591 Stearoyl-ara-cmp

Stearoyl-ara-cmp

Cat. No.: B10782591
M. Wt: 589.7 g/mol
InChI Key: HWTAZNKLXJCEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearoyl-ara-cmp involves the esterification of cytarabine with stearic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Stearoyl-ara-cmp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Stearoyl-ara-cmp has several scientific research applications:

    Chemistry: Used as a model compound to study esterification reactions and the behavior of nucleoside analogs.

    Biology: Investigated for its role in cellular uptake and metabolism of nucleoside analogs.

    Medicine: Primarily used in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.

    Industry: Utilized in the development of drug delivery systems and formulations.

Mechanism of Action

Stearoyl-ara-cmp exerts its effects through the following mechanisms:

    Cellular Uptake: The compound is taken up by cells via nucleoside transporters.

    Intracellular Activation: Once inside the cell, this compound is hydrolyzed to release cytarabine, which is then phosphorylated to its active triphosphate form.

    Inhibition of DNA Synthesis: The active form of cytarabine inhibits DNA polymerase, leading to the termination of DNA synthesis and cell death.

    Molecular Targets: The primary target is DNA polymerase, but it also affects other enzymes involved in DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stearoyl-ara-cmp is unique due to its combination of a fatty acid with a nucleoside analog, which enhances its oral bioavailability and allows for targeted delivery to cancer cells. This combination also improves the pharmacokinetic profile and reduces the side effects associated with cytarabine .

Properties

Molecular Formula

C27H48N3O9P

Molecular Weight

589.7 g/mol

IUPAC Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] octadecanoate

InChI

InChI=1S/C27H48N3O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)39-40(35,36)37-20-21-24(32)25(33)26(38-21)30-19-18-22(28)29-27(30)34/h18-19,21,24-26,32-33H,2-17,20H2,1H3,(H,35,36)(H2,28,29,34)

InChI Key

HWTAZNKLXJCEPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.